Ethyl malonyl chloride

Green Chemistry Process Chemistry Synthesis Optimization

Ethyl malonyl chloride (EMC), also known as ethyl 3-chloro-3-oxopropanoate, is a bifunctional acylating agent characterized by the presence of both an acid chloride and an ethyl ester moiety. This structural duality enables sequential and regioselective transformations in organic synthesis, underpinning its utility as a key building block for pharmaceuticals and advanced materials.

Molecular Formula C5H7ClO3
Molecular Weight 150.56 g/mol
CAS No. 36239-09-5
Cat. No. B057283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl malonyl chloride
CAS36239-09-5
Synonyms(Chlorocarbonyl)acetic Acid Ethyl Ester;  (Chloroformyl)acetic Acid Ethyl Ester;  (Ethoxycarbonyl)acetyl Chloride;  2-(Ethoxycarbonyl)acetyl Chloride;  3-Chloro-3-oxopropanoic Acid Ethyl Ester;  3-Ethoxy-3-oxopropanoyl Chloride;  Carbethoxyacetyl Chloride; 
Molecular FormulaC5H7ClO3
Molecular Weight150.56 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)Cl
InChIInChI=1S/C5H7ClO3/c1-2-9-5(8)3-4(6)7/h2-3H2,1H3
InChIKeyKWFADUNOPOSMIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Malonyl Chloride (CAS 36239-09-5) Technical Procurement & Selection Guide


Ethyl malonyl chloride (EMC), also known as ethyl 3-chloro-3-oxopropanoate, is a bifunctional acylating agent characterized by the presence of both an acid chloride and an ethyl ester moiety [1]. This structural duality enables sequential and regioselective transformations in organic synthesis, underpinning its utility as a key building block for pharmaceuticals and advanced materials . EMC is a moisture-sensitive liquid, typically supplied at purities of 95–97%, with a boiling point of 79–80 °C at 25 mmHg and a density of approximately 1.176–1.196 g/mL at 20 °C [2].

Critical Differentiation: Why Ethyl Malonyl Chloride is Not Interchangeable with Other Malonyl Chlorides


Procurement of a generic 'malonyl chloride' or its methyl analog is not a viable substitute for ethyl malonyl chloride in many synthetic routes. The ethyl ester group in EMC is not merely a protecting group; it fundamentally alters the compound's physical properties, reactivity, and the downstream products it can generate. Substitution with methyl malonyl chloride, for instance, yields a different ester, which may have altered solubility, volatility, and stability, and will ultimately produce a different final compound (e.g., a methyl ester instead of an ethyl ester) which can fail to meet the required specifications for a drug candidate or material. Furthermore, the specific electronic and steric influence of the ethyl group can dictate the course of reactions, enabling unique selectivities that are not accessible with other acyl chlorides. The following evidence quantifies these critical points of differentiation that must be considered for informed scientific selection [1][2].

Quantified Differentiation of Ethyl Malonyl Chloride vs. Analogs: An Evidence-Based Selection Matrix


Superior Synthesis Conversion Efficiency: Ethyl vs. Methyl Malonyl Chloride in Solvent-Free Processes

In a head-to-head comparison of the solvent-free synthesis of monoalkyl malonyl chlorides, ethyl malonyl chloride demonstrates a significantly higher conversion rate than its methyl analog. This translates to a more efficient, higher-yielding process for its own manufacture, which can have downstream implications for cost and purity [1].

Green Chemistry Process Chemistry Synthesis Optimization

Base-Switched Annuloselectivity: Exclusive [2+2] and [2+2+2] Cycloaddition Control with Ethyl Malonyl Chloride

Ethyl malonyl chloride exhibits a unique, base-controlled reactivity profile in reactions with imines, allowing a single substrate to be selectively directed toward two entirely different heterocyclic scaffolds. This level of annuloselectivity is a key differentiator that is not generally observed with simpler acid chlorides. With 2-chloropyridine as a weak base, it gives exclusively the [2+2] β-lactam product, while with N-methylimidazole, it gives solely the [2+2+2] 1,3-oxazin-4-one product [1].

Organic Synthesis Heterocyclic Chemistry Methodology Development

Direct and Scalable Synthesis of β-Lactam-3-carboxylates: A Key Advantage for Medicinal Chemistry

The base-switched annuloselectivity of ethyl malonyl chloride provides a direct and high-yielding route to trans-β-lactam-3-carboxylates, a core structure in many antibiotics. This direct synthesis is a significant methodological advantage, as it avoids multi-step, lower-yielding alternative routes. The authors note this is the first time these specific β-lactam derivatives have been synthesized directly from ethyl malonyl chloride and imines [1].

Medicinal Chemistry Antibiotics β-Lactam Synthesis

Divergent Synthesis of Complex Polycyclic Pharmacophores: Product Selectivity Control

Ethyl malonyl chloride demonstrates a remarkable ability to control the outcome of divergent domino reactions with β-(2-aminophenyl)-α,β-ynones. By tuning the reaction conditions, it selectively yields either 4H-[3,4-c]quinolone-4,5(6H)-diones or, upon further elaboration, benzo[c][2,7]naphthyridine-4,5(3H,6H)-diones. This controlled divergence from a common intermediate is a powerful demonstration of its utility in generating structurally diverse, pharmacologically relevant polycyclic scaffolds [1].

Divergent Synthesis Alkaloid Synthesis Drug Discovery

Validated Application Scenarios for Ethyl Malonyl Chloride in R&D and Process Chemistry


Synthesis of Novel β-Lactam Antibiotic Scaffolds and Analogs

The direct synthesis of ethyl trans-β-lactam-3-carboxylates from ethyl malonyl chloride and imines, as demonstrated in [1], provides a powerful and efficient route for medicinal chemistry programs targeting new antibiotics. The high yields (up to 93%) and exclusive trans-selectivity under mild conditions make this a preferred method for building focused libraries of β-lactam-containing compounds for biological screening [1].

Generation of Diverse Polycyclic Alkaloid-like Molecules for Drug Discovery

The ability to control divergent domino reactions, as shown in the selective synthesis of quinolone-diones and naphthyridine-diones [1], positions ethyl malonyl chloride as a key reagent for accessing complex, sp3-rich polycyclic scaffolds. This is of particular value for programs exploring novel chemical space for challenging biological targets, such as those found in CNS or anti-infective research [1].

Synthesis of Peptidomimetic Building Blocks: 3,5-Disubstituted 1,2,4-Oxadiazoles

As noted in multiple vendor technical sources, ethyl malonyl chloride is a vital reagent for the preparation of 3,5-disubstituted 1,2,4-oxadiazole derivatives, which serve as valuable peptidomimetic building blocks [1]. Its reliable performance in this established route makes it a standard reagent for chemists working on protease inhibitors and other therapeutic targets where amide bond bioisosteres are required [1].

Synthesis of Antiviral Agents: Thiadiazoloacrylamide Analogs as Dengue Virus Inhibitors

Ethyl malonyl chloride is explicitly employed as a reagent in the synthesis of novel thiadiazoloacrylamide analogs, which have been investigated as inhibitors of the dengue-2 virus NS2B/NS3 protease [1]. This specific application highlights its utility in preparing targeted antiviral candidates, demonstrating its value beyond general heterocyclic synthesis [1].

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